(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
The compound (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea features a dihydroquinazolinone core substituted with a 4-chlorophenyl group and a 2-methoxyethyl side chain, linked via a urea functional group. This structure combines a rigid heterocyclic scaffold with polar substituents, which may enhance binding interactions in biological systems. The (E)-configuration of the urea linkage ensures optimal spatial arrangement for molecular recognition .
Properties
CAS No. |
899984-29-3 |
|---|---|
Molecular Formula |
C18H17ClN4O3 |
Molecular Weight |
372.81 |
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H17ClN4O3/c1-26-11-10-23-16(14-4-2-3-5-15(14)21-18(23)25)22-17(24)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H2,20,22,24) |
InChI Key |
VITYZJDJCRMJNR-CJLVFECKSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.
Addition of the Methoxyethyl Side Chain: This can be done through alkylation reactions using suitable alkylating agents.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl side chain.
Reduction: Reduction reactions could target the quinazolinone core or the urea linkage.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with a quinazolinone core are known for their diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. The presence of the chlorophenyl group and the quinazolinone core suggests it could interact with various biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea would depend on its specific biological activity. Generally, compounds with a quinazolinone core can interact with enzymes, receptors, or other proteins, modulating their activity. The chlorophenyl group might enhance binding affinity or selectivity towards specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Heterocyclic Cores
- Structure : Contains a urea group, 3-chloro-4-fluorophenyl, and a thiazol-piperazine moiety.
- Key Features : Higher molecular weight (762.2 g/mol) due to the extended piperazine-thiazol chain, which may improve solubility but reduce membrane permeability compared to the target compound.
- Spectral Data : ¹H-NMR signals at δ 11.42 (s, urea NH) and 8.47 (s, aromatic H) suggest strong intramolecular hydrogen bonding, a trait shared with the target compound .
- Structure : Features a urea bridge linking a 3-chloro-4-methylphenyl group to an azetidin-3-yl group.
- Yield (87%) and synthetic accessibility are comparable .
Quinazolinone-Based Analogues
- Structure : (4Z)-3-(4-chlorophenyl)-4-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydroquinazolin-2(1H)-one.
- Comparison: Lacks the urea linkage but retains the 4-chlorophenyl and dihydroquinazolinone core. The 2-oxoethylidene substituent may confer enhanced π-π stacking interactions in biological targets, as evidenced by its 81% synthesis yield .
- Structure : (4Z)-3-(4-chlorophenyl)-4-(2-oxoheptylidene)-3,4-dihydroquinazolin-2(1H)-one.
- HRMS data confirm structural integrity (m/z 373.1813 [M+K]+) .
Urea Derivatives with Diverse Substituents
- Structure : (E)-1-(4’’-chlorophenyl)-3-(3-(3’-(3,4-dimethoxyphenyl)acryloyl)phenyl)urea.
- Comparison: Incorporates an acryloyl group instead of the quinazolinone core.
Compound 3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea Hydrate ():
- Structure : Combines urea with an imidazolone ring. The 3-chlorophenyl group mirrors the target compound, but the imidazolone core may confer distinct electronic properties, influencing receptor binding .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Structural Influence on Activity: The quinazolinone core in the target compound provides rigidity, while the 2-methoxyethyl group enhances solubility—a balance absent in analogues like 35bd (hydrophobic) or 2k (bulky) .
- Synthetic Feasibility: High yields (>80%) for quinazolinone derivatives (e.g., 35cd, 35bd) suggest robust synthetic protocols, applicable to the target compound .
- Biological Potential: While specific data for the target compound are lacking, structurally related urea-quinazolinones exhibit antiproliferative and analgesic activities, warranting further investigation .
Biological Activity
(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic compound belonging to the quinazolinone derivatives class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. Its unique structure, characterized by a quinazolinone core and a urea moiety, contributes to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O3 |
| Molecular Weight | 372.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
| InChI Key | CZWOFDVNRDXQJM-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |
Anticancer Properties
Research indicates that (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For instance, studies have demonstrated that this compound can downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
Anti-inflammatory Effects
The compound also possesses notable anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. This effect is particularly relevant in models of inflammatory diseases, where it may reduce symptoms and progression by modulating immune responses.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways by binding to their active sites.
- Receptor Modulation : It can modulate receptor functions by interacting with their binding sites, thereby influencing cellular signaling cascades.
- Induction of Apoptosis : By altering the balance between pro-apoptotic and anti-apoptotic signals, it can trigger programmed cell death in cancerous cells.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea resulted in a significant decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Case Study 2: Anti-inflammatory Response
In an animal model of arthritis, administration of the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed decreased synovial inflammation compared to control groups.
Case Study 3: Antimicrobial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the key synthetic routes for preparing (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Step 2 : Introduction of the 2-methoxyethyl group through alkylation or nucleophilic substitution, often using 2-methoxyethyl chloride/bromide in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Urea linkage formation via reaction of 4-chlorophenyl isocyanate with the quinazolinone intermediate under anhydrous conditions (e.g., DMF, 60–80°C) .
Critical parameters : Solvent choice (e.g., DMF for solubility), temperature control to avoid side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized analytically, and what spectral signatures are critical for confirmation?
Key characterization methods include:
- IR spectroscopy : Peaks at ~1650–1680 cm⁻¹ (C=O stretching of quinazolinone and urea), ~3340 cm⁻¹ (N-H stretching) .
- ¹H NMR : Distinct signals for the 4-chlorophenyl group (δ 7.4–7.6 ppm, aromatic protons), methoxyethyl moiety (δ 3.3–3.5 ppm for OCH₃, δ 3.6–4.0 ppm for CH₂), and urea NH protons (δ 9.3–11.8 ppm) .
- Mass spectrometry : ESI-MS ([M+H]+) calculated for C₂₀H₁₈ClN₄O₃: 409.1; observed deviations >0.5% require re-evaluation of purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the quinazolinone core) influence bioactivity?
Comparative studies on analogues reveal:
- Methoxyethyl group : Enhances solubility and pharmacokinetic properties but may reduce binding affinity to hydrophobic enzyme pockets .
- Chlorophenyl moiety : Critical for target engagement (e.g., kinase inhibition); replacing Cl with electron-withdrawing groups (e.g., CF₃) increases potency but may introduce toxicity .
Example : In urea-based kinase inhibitors, replacing 4-chlorophenyl with 2,4-dichlorophenyl improved IC₅₀ by 3-fold but increased cytotoxicity .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
- Solvent selection : High polarity solvents (e.g., DMSO) improve solubility but hinder crystal formation. Mixed-solvent systems (e.g., DCM/methanol) are preferred .
- Polymorphism : Multiple crystal forms reported due to flexible methoxyethyl side chain; slow evaporation at 4°C yields monoclinic crystals (space group P2₁/c) .
Tool recommendation : SHELXL for structure refinement, leveraging high-resolution data (>1.0 Å) to resolve disorder in the methoxyethyl group .
Q. How should researchers address contradictions in biological activity data across studies?
Common sources of discrepancies include:
- Assay conditions : Variability in ATP concentration (10–100 µM) in kinase assays alters IC₅₀ values. Standardize using commercial kits (e.g., ADP-Glo™) .
- Cellular permeability : LogP values >3.5 (calculated) correlate with false negatives in cell-based assays due to poor solubility. Use PEG-400 or cyclodextrin-based delivery systems .
Validation step : Cross-validate hits using orthogonal methods (e.g., SPR for binding affinity, thermal shift assays for target engagement) .
Methodological Recommendations
- Synthesis : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and optimize yields using microwave-assisted synthesis (30 min vs. 6 hr conventional) .
- SAR Studies : Employ molecular docking (AutoDock Vina) to prioritize substituents for synthesis, focusing on hydrogen bonding with kinase hinge regions .
- Data Reproducibility : Adopt FAIR data principles (e.g., deposit spectral data in PubChem or ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
